ethyl (1S,3R,4S)-4-azido-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate
CAS No.: 365997-34-8
Cat. No.: VC2841031
Molecular Formula: C14H24N4O4
Molecular Weight: 312.36 g/mol
* For research use only. Not for human or veterinary use.
![ethyl (1S,3R,4S)-4-azido-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate - 365997-34-8](/images/structure/VC2841031.png)
Specification
CAS No. | 365997-34-8 |
---|---|
Molecular Formula | C14H24N4O4 |
Molecular Weight | 312.36 g/mol |
IUPAC Name | ethyl (1S,3R,4S)-4-azido-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate |
Standard InChI | InChI=1S/C14H24N4O4/c1-5-21-12(19)9-6-7-10(17-18-15)11(8-9)16-13(20)22-14(2,3)4/h9-11H,5-8H2,1-4H3,(H,16,20)/t9-,10-,11+/m0/s1 |
Standard InChI Key | OWOOGVCCMVDZAA-GARJFASQSA-N |
Isomeric SMILES | CCOC(=O)[C@H]1CC[C@@H]([C@@H](C1)NC(=O)OC(C)(C)C)N=[N+]=[N-] |
SMILES | CCOC(=O)C1CCC(C(C1)NC(=O)OC(C)(C)C)N=[N+]=[N-] |
Canonical SMILES | CCOC(=O)C1CCC(C(C1)NC(=O)OC(C)(C)C)N=[N+]=[N-] |
Introduction
Chemical and Structural Analysis
Molecular Structure
Ethyl (1S,3R,4S)-4-azido-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate has a molecular formula of C14H24N4O4 with a precise molecular weight of 312.37 g/mol . The compound's structure consists of a cyclohexane ring backbone substituted with three distinct functional groups at specific positions. The spatial arrangement of these substituents creates a three-dimensional structure with defined stereochemistry that determines its chemical reactivity and biological properties. The SMILES notation for this compound is CCOC(=O)[C@H]1CCC@HC@HC1, which provides a linear textual representation of its molecular structure including stereochemical information .
Stereochemistry
The stereochemistry of ethyl (1S,3R,4S)-4-azido-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate is precisely defined by the configurational descriptors in its name. The compound features three stereogenic centers at positions 1, 3, and 4 of the cyclohexane ring . The stereochemical designation (1S,3R,4S) indicates that the substituent at position 1 (ethyl carboxylate group) has S configuration, the substituent at position 3 (tert-butoxycarbonyl-protected amino group) has R configuration, and the substituent at position 4 (azido group) has S configuration . This specific stereochemical arrangement is essential for its function in pharmaceutical synthesis pathways, particularly as an intermediate in the production of anticoagulant medications.
Functional Groups
The compound contains several key functional groups that define its chemical reactivity and synthetic utility. The primary functional groups include:
Functional Group | Position | Chemical Significance |
---|---|---|
Ethyl ester | Position 1 | Carboxylic acid derivative, susceptible to hydrolysis and transesterification |
Azido group | Position 4 | Nitrogen-rich functional group, can undergo click chemistry and reduction to amine |
Boc-protected amine | Position 3 | Protected nitrogen functionality, can be deprotected under acidic conditions |
These functional groups provide multiple sites for chemical transformations, making the compound versatile in synthetic applications . The azido group, in particular, is significant as it can be transformed into an amine through reduction reactions, enabling further derivatization in pharmaceutical synthesis pathways.
Synthesis and Preparation
Synthetic Routes
Applications and Significance
Role in Pharmaceutical Development
Ethyl (1S,3R,4S)-4-azido-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate serves as a critical intermediate in pharmaceutical synthesis pathways. Its primary application is in the development of anticoagulant medications, specifically as a precursor in the synthesis of Edoxaban-related compounds . The compound's specific stereochemistry and functional group arrangement make it valuable for controlled chemical transformations in complex pharmaceutical synthesis routes. Its role as an intermediate highlights its importance in the pharmaceutical manufacturing process, where precise structural control is essential for producing effective and safe medications.
Relationship to Edoxaban
The compound is specifically identified as an intermediate in the synthesis of Edoxaban-d6 (E555522), which is an isotope-labeled analog of Edoxaban (E555520) . Edoxaban is a direct factor Xa inhibitor used clinically as an anticoagulant medication . Isotope-labeled analogs like Edoxaban-d6 are essential for pharmaceutical research, including pharmacokinetic studies, metabolite identification, and quality control processes. The deuterium labeling provides a means to track the drug's behavior in biological systems without altering its pharmacological properties. The relationship between ethyl (1S,3R,4S)-4-azido-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate and Edoxaban-d6 demonstrates the compound's significance in advanced pharmaceutical research and development.
Analytical Techniques and Characterization
Analytical Technique | Expected Characteristic Features |
---|---|
1H NMR | Signals for the cyclohexane ring protons, ethyl ester protons, tert-butyl group protons, and the NH proton |
13C NMR | Signals for carbonyl carbons, cyclohexane ring carbons, and tert-butyl group carbons |
IR Spectroscopy | Characteristic bands for azide (~2100 cm^-1), carbonyl groups (~1700 cm^-1), and NH stretching |
Mass Spectrometry | Molecular ion peak at m/z corresponding to its molecular weight (312.37) |
These spectroscopic techniques would be essential for confirming the structure and purity of the compound for research and pharmaceutical applications.
Chromatographic Analysis
Chromatographic methods would be employed for analyzing the purity and identity of ethyl (1S,3R,4S)-4-azido-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate. The compound is reported to have a purity of 97%, as determined by appropriate analytical methods . High-performance liquid chromatography (HPLC) would likely be the method of choice for purity determination, possibly coupled with mass spectrometry for identification purposes. Given the importance of stereochemical purity for pharmaceutical intermediates, chiral chromatography techniques might also be employed to confirm the specific (1S,3R,4S) stereochemical configuration.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume